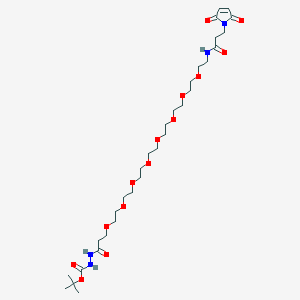
MAL-PEG8-t-boc-hydrazide
Overview
Description
MAL-PEG8-t-boc-hydrazide is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a maleimide group (MAL), a polyethylene glycol chain (PEG8), and a tert-butyloxycarbonyl (t-boc) protected hydrazide group. This compound is widely used in bioconjugation, drug delivery, and various biomedical applications due to its unique chemical properties and versatility.
Mechanism of Action
Target of Action
MAL-PEG8-t-boc-hydrazide is a unique compound that belongs to the dPEG® product line . It is primarily used in a broad array of diagnostic, therapeutic, and nanotech applications . These applications include conjugations, chemical modifications, cross-linking, and modification of biological therapeutics .
Mode of Action
This compound is a crosslinker containing an amino group and a Boc-protected hydrazide . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
The boc group in the compound can be deprotected under mild acidic conditions , suggesting that the pH of the environment could potentially influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAL-PEG8-t-boc-hydrazide typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule. This is achieved by reacting polyethylene glycol with a maleimide derivative under controlled conditions.
Hydrazide Formation: The next step involves the introduction of the hydrazide group. This is done by reacting the PEGylated intermediate with hydrazine or a hydrazine derivative.
t-Boc Protection: The final step involves the protection of the hydrazide group with a tert-butyloxycarbonyl (t-boc) group to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors to ensure uniformity and high yield.
Purification: The intermediate products are purified using techniques such as chromatography to remove impurities.
Hydrazide Introduction and Protection: The hydrazide group is introduced and protected in large batches, followed by further purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
MAL-PEG8-t-boc-hydrazide undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether linkages.
Deprotection Reactions: The t-boc group can be removed under acidic conditions to expose the hydrazide group.
Conjugation Reactions: The hydrazide group can react with aldehydes and ketones to form hydrazone bonds.
Common Reagents and Conditions
Thiol Reactions: Typically carried out in aqueous buffers at pH 6.5-7.5.
t-Boc Deprotection: Achieved using trifluoroacetic acid (TFA) or other strong acids.
Hydrazone Formation: Conducted in the presence of aldehydes or ketones at pH 5-7.
Major Products
Thioether Conjugates: Formed from the reaction with thiol groups.
Hydrazones: Formed from the reaction with aldehydes or ketones.
Scientific Research Applications
MAL-PEG8-t-boc-hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of proteins and peptides for various studies.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic tools and biosensors.
Comparison with Similar Compounds
Similar Compounds
MAL-PEG8-NH-Boc: Similar structure but with an amine group instead of a hydrazide.
Azido-PEG8-t-Boc-Hydrazide: Contains an azide group instead of a maleimide.
Biotin-PEG8-Hydrazide: Contains a biotin group for affinity purification.
Uniqueness
MAL-PEG8-t-boc-hydrazide is unique due to its combination of a maleimide group, a PEG chain, and a t-boc protected hydrazide group. This combination allows for versatile bioconjugation and modification of biomolecules, making it highly valuable in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54N4O14/c1-31(2,3)49-30(40)34-33-27(37)7-10-41-12-14-43-16-18-45-20-22-47-24-25-48-23-21-46-19-17-44-15-13-42-11-8-32-26(36)6-9-35-28(38)4-5-29(35)39/h4-5H,6-25H2,1-3H3,(H,32,36)(H,33,37)(H,34,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQAMDLNTLCVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54N4O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


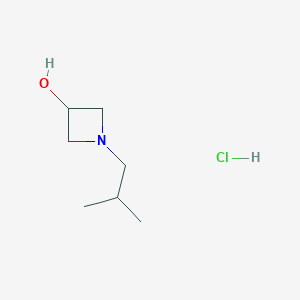
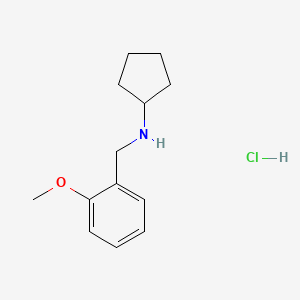


![4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1379723.png)
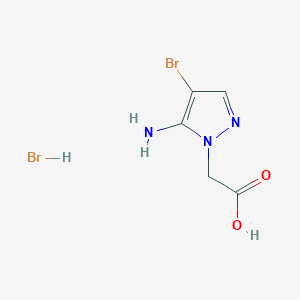
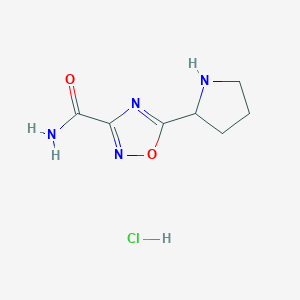


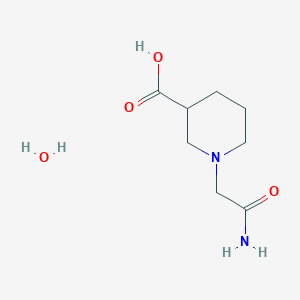
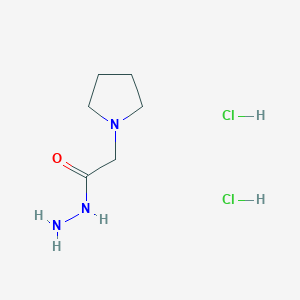
![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride](/img/structure/B1379737.png)
![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379738.png)
![[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride](/img/structure/B1379739.png)
